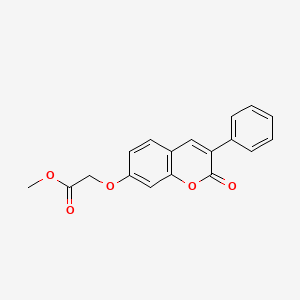

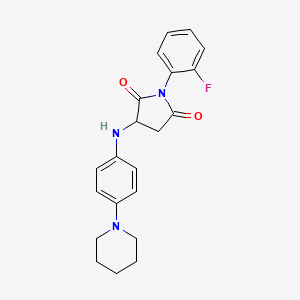

![molecular formula C23H23N5O3 B2945862 N-mesityl-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251619-19-8](/img/structure/B2945862.png)

N-mesityl-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, related [1,2,4]triazolo[4,3-a]pyrazine compounds have been synthesized via aromatic nucleophilic substitution . This involves the reaction of a starting compound with different amines and triazole-2-thiol .Chemical Reactions Analysis

The compound’s chemical reactions would likely be influenced by its triazole and pyrazine moieties. Triazoles are known to accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures .Scientific Research Applications

Tankyrase Inhibitors

A study by Liscio et al. (2014) discusses the synthesis and biological appraisal of new substituted triazolo[4,3-b]pyridazin-8-amine derivatives as tankyrase inhibitors. These inhibitors are essential in pharmacology for exploring tankyrase implications in various physiopathological conditions (Liscio et al., 2014).

Species-Specific Metabolism

Research conducted by Diamond et al. (2010) investigates the species-specific metabolism of similar compounds. This study is significant in understanding the different metabolic pathways these compounds undergo in various species, which has implications in drug development and toxicology (Diamond et al., 2010).

Anticonvulsant Activity

Kelley et al. (1995) synthesized and tested substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines for anticonvulsant activity. This research is vital in developing new therapeutic agents for treating convulsions or epilepsy (Kelley et al., 1995).

Insecticidal Assessment

A study by Fadda et al. (2017) on the synthesis of various heterocycles, including triazolo[1,5-a]pyrazines, evaluated their insecticidal effectiveness. This research contributes to the field of agriculture and pest control (Fadda et al., 2017).

Anti-Anaphylactic Effects

Research by Davies and Evans (1973) on two compounds, including triazolo[4,3-a]pyrazines, explores their potential anti-anaphylactic effects. This study is significant for its implications in treating allergic reactions and anaphylaxis (Davies & Evans, 1973).

Anticancer and Antimicrobial Activities

A study by Riyadh et al. (2013) on the synthesis of triazolo[4,3-b]pyridines and their derivatives explores their anticancer and antimicrobial activities. This research is crucial in the field of medicinal chemistry for developing new therapeutic agents (Riyadh et al., 2013).

Novel Routes to Heterocyclic Systems

Tamura et al. (1975) described new routes to the synthesis of v-triazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyridine ring systems. This study contributes to the field of synthetic chemistry, providing new methodologies for creating complex heterocyclic systems (Tamura et al., 1975).

Synthesis of 1,2,3-Triazolo[4,5-b]pyridines

Ibrahim et al. (2011) researched the synthesis of 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, contributing to the development of new compounds with potential biological activities (Ibrahim et al., 2011).

Antioxidant and Neuroprotective Agents

Falsini et al. (2019) designed new 8-amino-6-aryl-2-phenyl-1,2,4-triazolo[4,3-a]pyrazine-3-ones as dual antioxidant-human A2A adenosine receptor antagonists with potential efficacy in neuropathic pain, highlighting their role in neuroprotection and oxidative stress-related diseases (Falsini et al., 2019).

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) on novel Co(II) and Cu(II) coordination complexes derived from pyrazole-acetamide derivatives explores their antioxidant activities, contributing to the field of inorganic chemistry and pharmacology (Chkirate et al., 2019).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3/c1-14-11-16(3)20(17(4)12-14)25-19(29)13-28-23(30)27-10-9-24-22(21(27)26-28)31-18-8-6-5-7-15(18)2/h5-12H,13H2,1-4H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYTUXVBJZOUTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C=C4C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

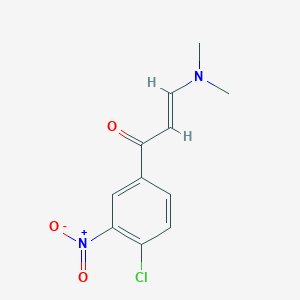

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2945784.png)

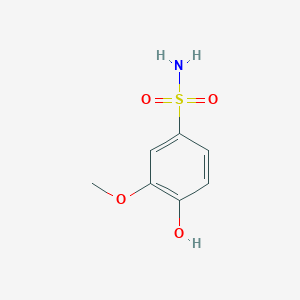

![N-(4-fluorophenyl)-1-[5-(3-fluorophenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2945786.png)

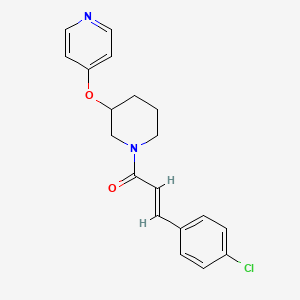

![N-(1-Cyanocyclohexyl)-2-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl-methylamino]-N-methylacetamide](/img/structure/B2945787.png)

![3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2945790.png)

![1-(Morpholin-4-yl)-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B2945795.png)

![2-[(2R,4S)-4-Fluoro-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetic acid](/img/structure/B2945796.png)

![(4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2945799.png)

![N-(3,4-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2945802.png)